2,4-Dichloro-3,5-dinitrobenzoic acid
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-3,5-dinitrobenzoic acid would consist of a benzene ring with two chloro substituents and two nitro groups positioned as indicated by the name. The presence of these electron-withdrawing groups would affect the electron density of the benzene ring and could influence the reactivity of the compound.
Chemical Reactions Analysis
The papers provided discuss the use of 3,5-dinitrobenzoic acid in chemical reactions. For instance, it has been used as a reagent for the determination of creatinine and for the estimation of cardiotonic glycosides like digitoxin . The reaction involves the formation of a colored complex that can be measured spectrophotometrically. This suggests that this compound could potentially participate in similar reactions where its nitro groups are involved in the formation of colored complexes with other compounds.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not described in the provided papers, we can infer that the compound would likely be a solid at room temperature and have a relatively high melting point due to the presence of strong electron-withdrawing groups. The compound's solubility in various solvents and its reactivity would be influenced by the nitro and chloro substituents. The papers mention the importance of controlling the temperature and reaction time for optimal results in reactions involving 3,5-dinitrobenzoic acid , which could also be relevant for this compound.
Scientific Research Applications
1. Supramolecular Assembly
2,4-Dichloro-3,5-dinitrobenzoic acid is involved in the formation of molecular complexes and supramolecular assemblies. A study by Ranganathan and Pedireddi (1998) demonstrated its ability to form a 2:1 molecular complex with 1,4-diiodobenzene, highlighting its significance in hydrogen bond interactions in crystal formation (Ranganathan & Pedireddi, 1998).
2. Kinetics of Nucleophilic Substitution Reactions
The kinetics of nucleophilic substitution reactions involving methyl 2,4-dichloro-3,5-dinitrobenzoate have been studied by Fathalla and Hamed (2006). Their research provides insights into the behavior of this compound in different solvents and temperatures, using UV, IR, 1H NMR, and elemental analysis (Fathalla & Hamed, 2006).
3. Coordination Polymers and Solvent Dependency
Pedireddi and Varughese (2004) explored the synthesis and structure of Co(II) complexes with this compound, demonstrating the solvent-dependent formation of coordination polymers. This study shows the diverse recognition patterns and interactions in different solvents, contributing to the understanding of coordination chemistry (Pedireddi & Varughese, 2004).
4. Biological Monitoring Applications
This compound has been used as a metabolite in biological monitoring. Angerer and Weismantel (1998) developed a method to determine this compound in urine, which is crucial for monitoring exposure to dinitrotoluene, an important factor in occupational health (Angerer & Weismantel, 1998).
5. Solubility Studies
Liu et al. (2020) investigated the solubility of various compounds including this compound in different solvents. Their research contributes to the understanding of solute transfer processes and the solubility properties of this compound (Liu et al., 2020).
6. Synthesis and Characterization of Derivatives
Tudose et al. (2010) synthesized derivatives of 4-chloro-3,5-dinitrobenzoic acid and studied their properties, including fluorescence and complexing properties. This research expands the application potential of this compound derivatives in various fields (Tudose et al., 2010).
7. Catalytic Applications in Organic Synthesis
Bodipati et al. (2014) demonstrated the use of 3,5-dinitrobenzoic acid in the synthesis of unsaturated glycosides and in the tetrahydropyranylation of alcohols and phenols. This shows its potential as a catalyst in organic synthesis processes (Bodipati et al., 2014).
Safety and Hazards
2,4-Dichloro-3,5-dinitrobenzoic acid may cause harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion . It should be stored in a well-ventilated place and kept in a tightly closed container .
Mechanism of Action
Target of Action
It’s known that dinitrobenzoic acid derivatives are often used in the identification of various organic substances, especially alcohols, by derivatization .
Mode of Action
The mode of action of 2,4-Dichloro-3,5-dinitrobenzoic acid involves nucleophilic substitution reactions with secondary cyclic amines . The kinetics of these reactions are greatly dependent on the ring size of nucleophiles and the nature of the solvent . The formation of the Meisenheimer intermediate in these reactions is rate-limiting .
Biochemical Pathways
It’s known that the compound can participate in decarboxylative c-n cross-coupling reactions and can be used to synthesize zwitterionic azaspirocyclic hydantoins by reacting with various carbodiimides via in situ intramolecular dearomatization reaction .
Result of Action
It’s known that compounds of this kind exhibit antimicrobial activity and act as antithrombotic agents .
Action Environment
It’s known that the kinetics of its reactions with secondary cyclic amines are greatly dependent on the nature of the solvent .
properties
IUPAC Name |
2,4-dichloro-3,5-dinitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2N2O6/c8-4-2(7(12)13)1-3(10(14)15)5(9)6(4)11(16)17/h1H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJYCLPVZHBZRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200701 | |
Record name | 2,4-Dichloro-3,5-dinitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60200701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52729-03-0 | |
Record name | 2,4-Dichloro-3,5-dinitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52729-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-3,5-dinitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052729030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 52729-03-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76602 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dichloro-3,5-dinitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60200701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-3,5-dinitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.834 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-Dichloro-3,5-dinitrobenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TW78MTV6Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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